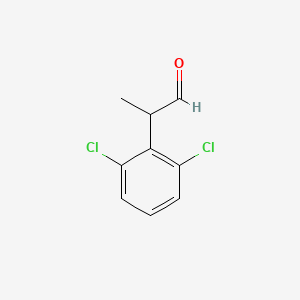

2-(2,6-Dichlorophenyl)propanal

Description

2-(2,6-Dichlorophenyl)propanal is an aromatic aldehyde derivative characterized by a propanal backbone substituted with a 2,6-dichlorophenyl group. This compound is structurally significant due to its electron-withdrawing chlorine substituents, which influence its reactivity and physicochemical properties. These analogs highlight the importance of halogenated aromatic systems in medicinal and synthetic chemistry.

Properties

Molecular Formula |

C9H8Cl2O |

|---|---|

Molecular Weight |

203.06 g/mol |

IUPAC Name |

2-(2,6-dichlorophenyl)propanal |

InChI |

InChI=1S/C9H8Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-6H,1H3 |

InChI Key |

BDCUJINXZXJKKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=C(C=CC=C1Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,6-Dichlorophenyl)propanal with analogous compounds based on functional groups, substituents, and applications. Data are inferred from structural analogs in the evidence and generalized chemical principles.

*Note: Direct data on 2-(2,6-Dichlorophenyl)propanal is absent in the provided evidence; properties are extrapolated from analogs.

Reactivity and Functional Group Analysis

- Aldehyde vs. Alcohol/Amine Groups: Unlike 2-phenyl-2-propanol (an alcohol) or clonidine (an imidazoline amine), 2-(2,6-Dichlorophenyl)propanal’s aldehyde group renders it highly reactive toward nucleophiles, enabling use in condensation reactions (e.g., Grignard additions). The electron-withdrawing chlorine substituents further polarize the aldehyde, enhancing its electrophilicity .

- Halogen Effects : The 2,6-dichloro substitution pattern in both clonidine and 2-(2,6-Dichlorophenyl)propanal reduces steric hindrance compared to ortho-substituted analogs, favoring planar molecular conformations critical for receptor binding or synthetic accessibility .

Physicochemical Properties

- Boiling/Melting Points : Clonidine hydrochloride’s high melting point (305°C) reflects its ionic character, whereas 2-(2,6-Dichlorophenyl)propanal likely has a lower melting point due to weaker intermolecular forces (van der Waals and dipole interactions). The aldehyde’s lower molecular weight compared to 3-phenylpropene may result in a lower boiling point (~200–220°C inferred) .

- Solubility: Clonidine’s hydrochloride salt is water-soluble, while 2-(2,6-Dichlorophenyl)propanal is expected to be lipid-soluble due to its nonpolar aromatic and aliphatic regions.

Research Findings and Limitations

- Therapeutic Potential: Clonidine’s success as an α2-adrenergic agonist suggests that 2-(2,6-Dichlorophenyl)propanal could serve as a precursor for analogous drugs, though its aldehyde group may require stabilization (e.g., conversion to a Schiff base) to avoid rapid metabolism .

Critical Notes

Evidence Gaps: The provided sources lack explicit data on 2-(2,6-Dichlorophenyl)propanal, necessitating extrapolation from clonidine and phenylpropanol analogs.

Structural Misalignment : Clonidine’s imidazoline ring and ionic nature limit direct comparisons, emphasizing the need for dedicated studies on the target compound.

Safety Data : While clonidine is classified as hazardous under OSHA standards, 2-(2,6-Dichlorophenyl)propanal’s toxicity profile remains unverified .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.